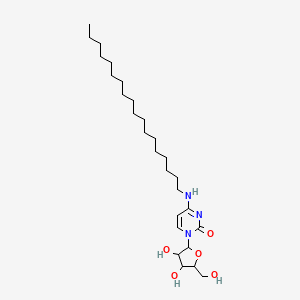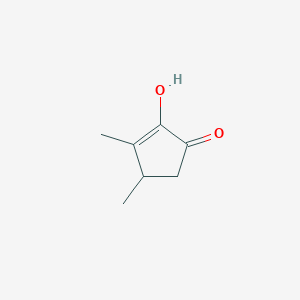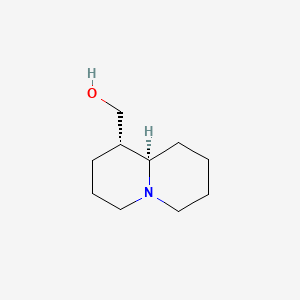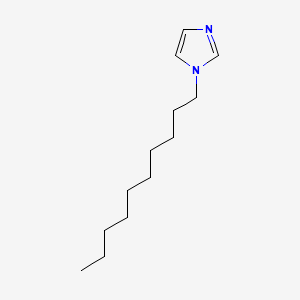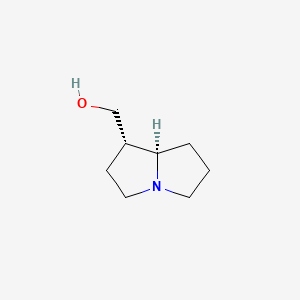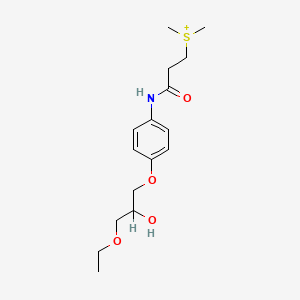
Suplatast
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Suplatast tosilate is an anilide.
Wissenschaftliche Forschungsanwendungen
Bronchial Asthma and Airway Inflammation :
- Suplatast has been shown to inhibit IgE antibody production and Th2 cytokines, such as interleukin (IL)-4 and IL-5. This effect reduces eosinophil infiltration and cytokine mRNA expression in bronchoalveolar lavage fluid in a Brown Norway rat model of bronchial asthma (Matsumoto et al., 2002).
- It effectively reduces airway hyperresponsiveness and eosinophilic inflammation, as evidenced by decreased eosinophil counts and inflammation markers in asthma patients (Yoshida et al., 2002).
Interstitial Cystitis :
- Suplatast has shown improvements in symptoms of interstitial cystitis (IC) in a rat model, suggesting potential therapeutic applications for IC patients (Kirimoto et al., 2007).
Renal Interstitial Fibrosis :
- In a mouse model of renal interstitial fibrosis, suplatast prevented fibrosis in the obstructed kidney. This effect was linked to the inhibition of phosphorylation of extracellular signal-regulated kinase (ERK) and janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway signaling (Honma et al., 2023).
Eosinophil Function :
- Suplatast modifies eosinophil function, potentially reducing their participation in airway inflammation. This modification is evident in its suppression of inflammatory mediators-induced chemotaxis and adhesion to endothelial cells, which may be useful in treating bronchial asthma (Suwaki et al., 2001).
Goblet Cell Metaplasia in Asthma :
- Suplatast has been found to have an impact on goblet cell metaplasia, a characteristic of asthma associated with excess mucus secretion. By inhibiting Th2 cytokines, it suppresses IL-4, IL-5, IL-13, and eosinophilic airway inflammation, thus affecting mucus hypersecretion (Hoshino et al., 2005).
Antitussive Effects :
- Suplatast has shown novel antitussive effects in guinea pigs, mediated by a mechanism involving the peripheral nervous system. This suggests its potential in treating cough production, particularly in conditions like bronchitis (Zhou et al., 2015).
Eigenschaften
CAS-Nummer |
94055-75-1 |
|---|---|
Produktname |
Suplatast |
Molekularformel |
C16H26NO4S+ |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
[3-[4-(3-ethoxy-2-hydroxypropoxy)anilino]-3-oxopropyl]-dimethylsulfanium |
InChI |
InChI=1S/C16H25NO4S/c1-4-20-11-14(18)12-21-15-7-5-13(6-8-15)17-16(19)9-10-22(2)3/h5-8,14,18H,4,9-12H2,1-3H3/p+1 |
InChI-Schlüssel |
DYZJXZOQQRXDLE-UHFFFAOYSA-O |
SMILES |
CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O |
Kanonische SMILES |
CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O |
Andere CAS-Nummern |
94055-75-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



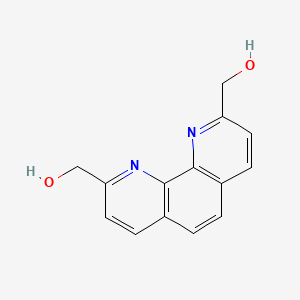
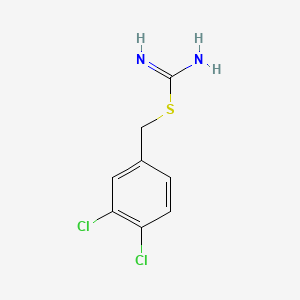
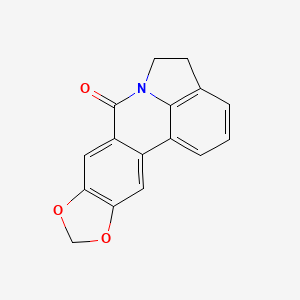
![4-[[2-Furanyl(oxo)methyl]amino]benzoic acid propan-2-yl ester](/img/structure/B1197700.png)
![6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1197702.png)
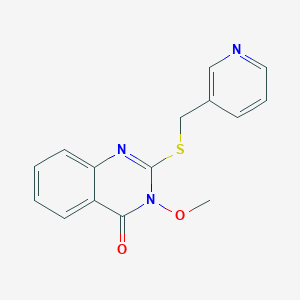
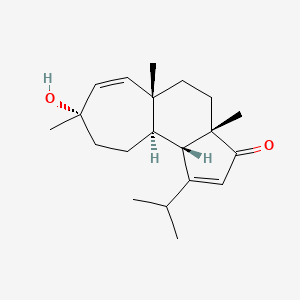
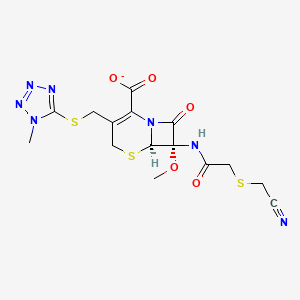
![4-[[(2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-N-(3-amino-3-imino-propyl)-1-methyl-pyrrole-2-carboxamide](/img/structure/B1197709.png)
